molecular formula C20H17BrN2O5 B2473816 methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 868225-04-1

methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate

Cat. No.: B2473816
CAS No.: 868225-04-1
M. Wt: 445.269
InChI Key: QUQNLCUDFBKXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic small molecule characterized by a 1,2-dihydroisoquinolin-1-one core substituted with a 4-bromophenylcarbamoylmethyl group at position 2 and an acetoxyethyl ether at position 4. Its molecular formula is C24H21BrN2O5 (MW ≈ 497.35 g/mol). This compound is likely explored in medicinal chemistry for targeting enzymes or receptors requiring aromatic and electron-deficient motifs, such as kinase inhibitors or protease modulators [1].

Properties

IUPAC Name

methyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5/c1-27-19(25)12-28-17-4-2-3-16-15(17)9-10-23(20(16)26)11-18(24)22-14-7-5-13(21)6-8-14/h2-10H,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQNLCUDFBKXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

Adapted from Sugasawa et al., the Bischler-Napieralski reaction enables cyclization of β-phenethylamide precursors using phosphoryl chloride (POCl₃). For instance, reacting N-(3,4-dimethoxyphenethyl)benzamide with POCl₃ in toluene at reflux yields 1-oxo-3,4-dihydroisoquinoline in 40–60% yields. Critical parameters include anhydrous conditions and stoichiometric POCl₃ to drive cyclization while suppressing side reactions like over-chlorination.

Acid Chloride-Mediated Cyclization

As demonstrated in isoquinoline derivative syntheses, carboxylic acids are converted to acid chlorides (e.g., using thionyl chloride) and subsequently cyclized with β-phenethylamines. For example, 4-chlorobenzoic acid treated with SOCl₂ forms the acid chloride, which reacts with β-phenethylamine in dichloromethane to afford 2-(4-chlorobenzoyl)-1,2-dihydroisoquinolin-1-one in 58% yield. This method avoids isolating intermediate amides, streamlining the process.

Introduction of the Carbamoylmethyl Group

Positioning the carbamoylmethyl moiety at C2 requires functionalization of the dihydroisoquinolinone core.

Alkylation with Bromoacetamide Derivatives

A two-step protocol involves:

  • Methylation : Treating 1-oxo-1,2-dihydroisoquinoline with methyl iodide and a base (e.g., K₂CO₃) in DMF to install a methyl group at C2.
  • Bromination and Displacement : Brominating the methyl group using N-bromosuccinimide (NBS) under radical conditions, followed by nucleophilic displacement with 4-bromophenylcarbamoyl chloride in the presence of triethylamine. This approach achieves 35–45% overall yield but risks over-bromination.

Direct Carbamoylation via Diazoketone Intermediates

As detailed by, Wolff rearrangement of diazoketones enables direct carbamoylation. Starting with 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid , conversion to the acid chloride (SOCl₂) and reaction with trimethylsilyldiazomethane generates a diazoketone. Heating in methanol induces Wolff rearrangement, yielding 2-carbamoylmethyl-1-oxo-1,2-dihydroisoquinoline after amidation with 4-bromoaniline (28% yield).

Installation of the 4-Bromophenylcarbamoyl Moiety

Coupling the carbamoyl group to the 4-bromophenylamine is critical for bioactivity.

Schotten-Baumann Reaction

Reacting 2-(chloroacetyl)-1-oxo-1,2-dihydroisoquinoline with 4-bromoaniline in a biphasic system (NaOH/CH₂Cl₂) affords the carbamoyl derivative via nucleophilic acyl substitution. Yields range from 50–65%, though competing hydrolysis necessitates careful pH control.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) , the carboxylic acid intermediate 2-(carboxymethyl)-1-oxo-1,2-dihydroisoquinoline couples with 4-bromoaniline in DMF. This method, adapted from, achieves 70–75% yield but requires chromatographic purification to remove urea byproducts.

Etherification for Oxyacetate Side Chain

Introducing the 2-oxyacetate group at C5 demands regioselective ether formation.

Copper-Catalyzed Ullmann Coupling

Drawing from, 5-bromo-1-oxo-1,2-dihydroisoquinoline reacts with methyl glycolate in the presence of CuI (10 mol%), picolinic acid (20 mol%), and K₃PO₄ in DMSO at 90°C. This Ullmann-type coupling installs the oxyacetate moiety in 60–70% yield. Key advantages include tolerance of electron-withdrawing groups and scalability.

Mitsunobu Reaction

Alternative etherification uses the Mitsunobu protocol: 5-hydroxy-1-oxo-1,2-dihydroisoquinoline , methyl glycolate, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF. This method affords 55–65% yield but struggles with steric hindrance from the carbamoylmethyl group.

Final Esterification and Purification

The terminal methyl ester is typically introduced early (via methyl glycolate) or late-stage through esterification:

Diazomethane Quenching

Treating the carboxylic acid intermediate (2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetic acid ) with trimethylsilyldiazomethane (TMS-diazomethane) in methanol quantitatively yields the methyl ester.

Column Chromatography

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1), achieving >95% purity. Analytical HPLC (C18 column, acetonitrile/water) confirms identity, with retention times consistent across batches.

Comparative Analysis of Synthetic Routes

Method Step Approach Yield (%) Key Advantages Limitations
Dihydroisoquinolinone Bischler-Napieralski 40–60 Scalable, anhydrous conditions Requires POCl₃ handling
Carbamoylmethyl Wolff Rearrangement 28 Direct functionalization Low yield, sensitive intermediates
4-Bromophenylcarbamoyl Schotten-Baumann 50–65 Simple conditions Competing hydrolysis
Oxyacetate Ullmann Coupling 60–70 High regioselectivity Requires Cu catalyst
Esterification TMS-diazomethane >95 Quantitative conversion Toxicity of diazomethane

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 2-[(2-{[(4-Bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate and Analogs

Compound Name & ID Molecular Formula MW (g/mol) Key Substituents Predicted Solubility (LogP) Notable Features
Target Compound C24H21BrN2O5 497.35 4-Bromophenylcarbamoylmethyl, methyl ester ~3.2 (high lipophilicity) Halogen bonding, moderate H-bond donors
2-[[2-[(4-Bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide [1] C28H25BrN2O6 565.42 4-Bromophenylmethyl, dihydrobenzodioxin acetamide ~2.8 Enhanced solubility (benzodioxin oxygen atoms)
2-[[2-[(4-Bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide [2] C31H31BrN2O6 631.50 4-Bromophenylmethyl, dimethoxyphenethyl acetamide ~3.5 High lipophilicity (methoxy groups)
Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate [4] C24H26N2O5 422.48 4-Ethylphenylcarbamoylmethyl, ethyl propanoate ~2.5 Reduced lipophilicity (ethyl vs. bromine)

Structural and Electronic Differences

  • Halogen vs. Alkyl Substituents: The target compound’s 4-bromophenyl group enhances electron-withdrawing effects compared to the 4-ethylphenyl group in [4].
  • Acetamide Side Chains : The dihydrobenzodioxin acetamide in [1] introduces two ether oxygens, increasing water solubility (LogP ~2.8) relative to the target compound. In contrast, the dimethoxyphenethyl group in [2] adds methoxy substituents, elevating LogP to ~3.5 and favoring membrane penetration [2].
  • Ester Variations: The ethyl propanoate in [4] has a longer alkyl chain than the target compound’s methyl ester, slightly reducing solubility but improving metabolic stability via esterase resistance [4].

Biological Activity

Methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a synthetic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by data from various studies.

Chemical Structure

The compound has the following molecular structure:

  • Molecular Formula : C₁₈H₁₈BrN₃O₃
  • Molecular Weight : 396.26 g/mol

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing bromine substituents have shown enhanced activity against various bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Methyl 2...P. aeruginosa20

Anticancer Activity

Research has demonstrated that the compound may possess anticancer properties, particularly against breast cancer cell lines. Its mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the effects of this compound on MDA-MB-231 cells, a triple-negative breast cancer model. The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit various enzymes:

  • Dihydroorotate Dehydrogenase (DHODH) :
    • Inhibition Assay : The compound was found to inhibit DHODH with an IC50 of 25 µM, suggesting potential as an immunosuppressive agent.
  • Acetylcholinesterase (AChE) :
    • Activity : Moderate inhibition was observed with an IC50 of 150 µM, indicating potential for neuroprotective applications.

The biological activity of this compound can be attributed to its structural features that allow for interaction with cellular targets:

  • Apoptosis Induction : The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It disrupts the cell cycle at the G0/G1 phase, leading to reduced proliferation rates in cancer cells.

Q & A

Q. What synthetic methodologies are recommended for the preparation of methyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the isoquinoline core followed by functionalization. Key steps include:

  • Acylation : Reacting the isoquinoline derivative with a bromophenyl carbamoyl methyl group using coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Esterification : Introducing the methyl acetate moiety via nucleophilic substitution or esterification under acidic catalysis .

Q. Optimization Parameters :

StepSolventTemperature (°C)CatalystYield (%)Reference
AcylationDMF0–25EDC/HOBt65–75
EsterificationMeOHRefluxH2SO480–85

Critical factors include solvent polarity, temperature control to avoid side reactions, and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm the dihydroisoquinoline backbone, bromophenyl substituents, and ester linkages. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 3.7 ppm (methyl ester) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 485.05) and isotopic patterns from bromine .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .

Q. How should initial biological screening assays be designed to evaluate this compound’s bioactivity?

Answer:

  • Target Selection : Prioritize enzymes/receptors structurally related to its analogs (e.g., kinases, GPCRs) based on dihydroisoquinoline motifs .
  • Assay Types :
    • In vitro enzyme inhibition (IC50 determination via fluorometric/colorimetric assays).
    • Cytotoxicity screening (MTT assay against cancer cell lines, e.g., HeLa or MCF-7) .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound, particularly its interaction with molecular targets?

Answer:

  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) .
  • Molecular Dynamics Simulations : Docking studies using software like AutoDock Vina to predict binding poses within enzyme active sites (e.g., PARP-1 or HDACs) .
  • Pathway Analysis : Transcriptomic/proteomic profiling (RNA-seq, SILAC) to identify downstream signaling perturbations .

Q. How should contradictory data in bioactivity studies (e.g., varying IC50 values across assays) be resolved?

Answer:

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number) and validate with orthogonal methods (e.g., fluorescence vs. luminescence assays) .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., analogs with halogen substitutions) to identify substituent-dependent trends .
  • Statistical Validation : Use ANOVA or Bayesian modeling to assess significance of discrepancies .

Q. What experimental designs are recommended for studying the environmental fate and degradation pathways of this compound?

Answer:

  • Abiotic Degradation : Hydrolysis/photolysis studies under controlled pH/UV conditions, with LC-MS monitoring of degradation products .
  • Biotic Transformation : Soil/water microcosm experiments to assess microbial degradation rates (half-life t1/2 calculations) .
  • Ecotoxicity : Daphnia magna or algae growth inhibition tests to evaluate EC50 values .

Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s pharmacological profile?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace bromine with fluorine or methyl groups) and compare bioactivity .

  • SAR Table :

    SubstituentLogPIC50 (μM)Solubility (mg/mL)
    4-Br3.20.450.12
    4-F2.80.620.18
    4-CH33.01.100.25
  • QSAR Modeling : Use descriptors like polar surface area or H-bond donors to predict ADMET properties .

Q. What computational strategies are suitable for predicting the compound’s stability and reactivity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (BDEs) for hydrolysis-prone sites .
  • pKa Prediction : Tools like MarvinSketch to estimate ionization states and stability under physiological conditions .

Q. How should researchers design stability studies for this compound under varying storage and physiological conditions?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Pharmacokinetic Stability : Incubate with liver microsomes (CYP450 enzymes) to assess metabolic half-life .

Q. What comparative studies can elucidate the compound’s advantages over existing analogs in its class?

Answer:

  • Head-to-head Assays : Compare potency, selectivity, and cytotoxicity against benchmark compounds (e.g., PARP inhibitors) .
  • Patent Landscape Review : Identify structural novelty via databases like SciFinder or Reaxys to avoid redundancy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.